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Compound of Interest

Compound Name: 2-(Pentan-2-yl)azetidine

Cat. No.: B15239165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological

significance of novel azetidine alkaloids from diverse natural sources. The document details

experimental protocols for their extraction and purification, presents quantitative data in

structured tables, and visualizes key biological pathways and experimental workflows using

Graphviz diagrams.

Introduction to Azetidine Alkaloids
Azetidine alkaloids are a class of naturally occurring and synthetic compounds characterized

by a four-membered nitrogen-containing ring. This strained ring system imparts unique

chemical properties and significant biological activities, making them attractive scaffolds for

drug discovery.[1] Novel azetidine alkaloids have been isolated from a range of organisms,

including marine sponges, bacteria, and plants, and they exhibit a variety of pharmacological

effects, such as anticancer, antibacterial, and enzyme-inhibiting activities.[1][2] This guide

focuses on three exemplary classes of novel azetidine alkaloids: penaresidins from marine

sponges, azetidomonamides from bacteria, and mugineic acids from plants.

Discovery and Isolation from Natural Sources
The initial discovery of novel azetidine alkaloids often involves the screening of natural product

extracts for specific biological activities. Once an extract shows promise, a process of

bioassay-guided fractionation is typically employed to isolate the active constituent(s).
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Penaresidins from Marine Sponges (Penares sp.)
Penaresidins A and B are novel azetidine alkaloids first isolated from the Okinawan marine

sponge Penares sp.[3] These compounds have demonstrated potent actomyosin ATPase-

activating activity.[3]

The following protocol is a composite of methodologies described in the literature for the

isolation of alkaloids from marine sponges.

1. Collection and Extraction:

Fresh specimens of the marine sponge Penares sp. are collected and immediately frozen to

preserve the chemical integrity of their metabolites.

The frozen sponge material (typically in kilogram quantities) is homogenized and repeatedly

extracted with methanol (MeOH) at room temperature. The combined methanolic extracts

are then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

The crude MeOH extract is suspended in water and partitioned successively with solvents of

increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to

separate compounds based on their polarity. The bioactive fractions are tracked at each

stage using the actomyosin ATPase assay.

3. Chromatographic Purification:

Silica Gel Column Chromatography: The bioactive fraction (often the CHCl₃ or EtOAc

fraction) is subjected to column chromatography on silica gel. A stepwise gradient of

increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl

acetate and methanol, is used to elute the compounds.

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions showing

activity are further purified by reversed-phase HPLC (RP-HPLC) on a C18 column. A typical

mobile phase would be a gradient of methanol and water or acetonitrile and water, often with

a small amount of a modifier like trifluoroacetic acid (TFA). The elution is monitored by UV

detection, and fractions corresponding to individual peaks are collected.
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Final Purification: Final purification to yield pure penaresidin A and B may require further

HPLC steps using different solvent systems or column chemistries.

Marine Sponge (Penares sp.)

Homogenization & Methanol Extraction

Solvent Partitioning
(n-hexane, CHCl3, EtOAc)

Silica Gel Column Chromatography

Reversed-Phase HPLC

Pure Penaresidins A & B

Click to download full resolution via product page

Caption: Workflow for the isolation of penaresidins.

Azetidomonamides from Pseudomonas aeruginosa
Azetidomonamides are a class of azetidine-containing alkaloids produced by the bacterium

Pseudomonas aeruginosa. Their production is regulated by the quorum-sensing system of the

bacterium, suggesting a role in cell-to-cell communication and virulence.[4][5]
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The following protocol outlines the steps for the isolation of azetidomonamides from bacterial

culture.

1. Bacterial Culture:

A large-scale culture of Pseudomonas aeruginosa PAO1 is grown in a suitable liquid medium

(e.g., Luria-Bertani broth or a defined minimal medium) to a high cell density to ensure the

production of quorum-sensing-regulated secondary metabolites.[6] Cultures are typically

incubated for 48-72 hours with shaking at 37°C.

2. Extraction of Culture Supernatant:

The bacterial culture is centrifuged to separate the cells from the supernatant.

The supernatant, which contains the secreted secondary metabolites, is extracted with an

organic solvent such as ethyl acetate. The organic phase is then separated and evaporated

to dryness to yield a crude extract.

3. Chromatographic Purification:

Solid-Phase Extraction (SPE): The crude extract can be pre-purified using a C18 solid-phase

extraction cartridge to remove highly polar and non-polar impurities.

Preparative HPLC: The semi-purified extract is then subjected to preparative reversed-phase

HPLC. A gradient of acetonitrile in water is a common mobile phase. Fractions are collected

and screened for the presence of azetidomonamides using liquid chromatography-mass

spectrometry (LC-MS).

Final Purification: Fractions containing the compounds of interest are pooled and subjected

to a final purification step, which may involve another round of HPLC with a different gradient

or a different column to obtain the pure azetidomonamides.
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Caption: Workflow for the isolation of azetidomonamides.

Mugineic Acids from Plants
Mugineic acids are a family of azetidine-containing phytosiderophores that are secreted by the

roots of graminaceous plants under iron-deficient conditions.[7] They play a crucial role in the

uptake of iron from the soil.[7]

The isolation of mugineic acids from plant root exudates requires careful handling to avoid

degradation.

1. Collection of Root Exudates:
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Graminaceous plants, such as barley or wheat, are grown hydroponically in an iron-deficient

nutrient solution to stimulate the production and secretion of mugineic acids.

The root exudates are collected by immersing the roots of the intact plants in deionized

water for a specific period.

2. Purification of Mugineic Acids:

Cation-Exchange Chromatography: The collected root exudate solution is passed through a

column of a cation-exchange resin in the H+ form. The mugineic acids, being amino acids,

are retained on the column.

Elution: The column is washed with deionized water to remove unbound impurities. The

mugineic acids are then eluted with a dilute solution of ammonia.

Anion-Exchange Chromatography: For further purification, the eluate from the cation-

exchange column can be applied to an anion-exchange column. The mugineic acids are

eluted with a gradient of a salt solution, such as ammonium nitrate.[8]

Lyophilization: The purified fractions containing mugineic acids are lyophilized to obtain the

compounds in a solid form.
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Caption: Workflow for the isolation of mugineic acids.

Quantitative Data
The following tables summarize the quantitative data related to the biological activity of novel

azetidine alkaloids.

Table 1: Biological Activity of Penaresidins
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Compound
Biological
Activity

Assay IC₅₀ / EC₅₀ Reference

Penaresidin A

Actomyosin

ATPase

Activation

ATPase activity

assay
- [3]

Penaresidin B

Actomyosin

ATPase

Activation

ATPase activity

assay
- [3]

Note: The original paper on the isolation of penaresidins describes them as potent activators

but does not provide specific IC₅₀ or EC₅₀ values.

Table 2: Biological Activity of Synthetic Azetidine Amides (STAT3 Inhibitors)

Compound
Biological
Activity

Assay IC₅₀ (µM) Reference

H172 (9f) STAT3 Inhibition EMSA 0.38 - 0.98 [1]

H182 STAT3 Inhibition EMSA 0.38 - 0.98 [1]

5a STAT3 Inhibition EMSA 0.55 [2]

5o STAT3 Inhibition EMSA 0.38 [2]

8i STAT3 Inhibition EMSA 0.34 [2]

Experimental Protocols for Bioassays
Actomyosin ATPase Activity Assay
This assay measures the enzymatic activity of myosin in the presence of actin, which is

stimulated by compounds like penaresidins.

1. Reagents:

Purified rabbit skeletal muscle actin and myosin.
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ATP solution.

Reaction buffer (e.g., containing KCl, MgCl₂, and imidazole buffer at a specific pH).

Malachite green reagent for phosphate detection.

Phosphate standard solution.

2. Procedure:

The assay is performed in a microplate format.

Actin and myosin are mixed in the reaction buffer.

The test compound (e.g., penaresidin) at various concentrations is added to the wells.

The reaction is initiated by the addition of ATP.

The plate is incubated at a controlled temperature (e.g., 25°C) for a specific time.

The reaction is stopped, and the amount of inorganic phosphate released is quantified by

adding the malachite green reagent and measuring the absorbance at a specific wavelength

(e.g., 620 nm).

The ATPase activity is calculated from the amount of phosphate produced and is compared

to a control without the test compound.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3
Inhibition
EMSA is used to detect the binding of proteins to specific DNA sequences. It can be adapted to

screen for inhibitors of this interaction, such as the synthetic azetidine amides that target

STAT3.

1. Reagents:

Nuclear extract containing activated STAT3 protein.
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A radiolabeled or fluorescently labeled double-stranded DNA probe containing the STAT3

binding site.

Binding buffer (containing components like HEPES, KCl, EDTA, DTT, and glycerol).

Polyacrylamide gel and electrophoresis buffer.

2. Procedure:

The nuclear extract is pre-incubated with the test compound at various concentrations.

The labeled DNA probe is then added to the mixture, and the binding reaction is allowed to

proceed at room temperature.

The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a

fluorescent scanner.

The inhibition of STAT3-DNA binding is observed as a decrease in the intensity of the shifted

band corresponding to the protein-DNA complex. The IC₅₀ value is the concentration of the

inhibitor that causes a 50% reduction in the shifted band intensity.[2]

Signaling Pathways
Pseudomonas aeruginosa Quorum Sensing
Azetidomonamide production in P. aeruginosa is regulated by the complex quorum-sensing

network, which involves the Las and Rhl systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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